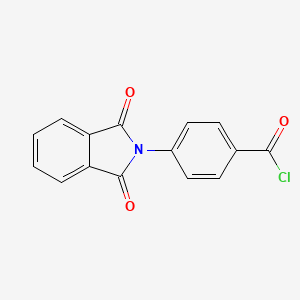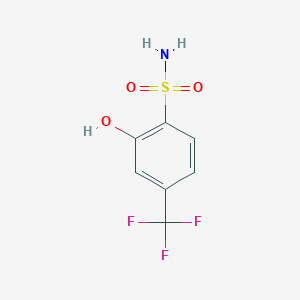
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . This reaction proceeds efficiently to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It selectively inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis.
Molecular Pathways: The compound interferes with metabolic pathways in cancer cells, shifting their metabolism to anaerobic glycolysis and causing tumor hypoxia.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
4-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-(Trifluoromethyl)benzenesulfonamide: Similar but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-4-(trifluoromethyl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
属性
分子式 |
C7H6F3NO3S |
|---|---|
分子量 |
241.19 g/mol |
IUPAC 名称 |
2-hydroxy-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-6(5(12)3-4)15(11,13)14/h1-3,12H,(H2,11,13,14) |
InChI 键 |
KHSZBYIIMVWGKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



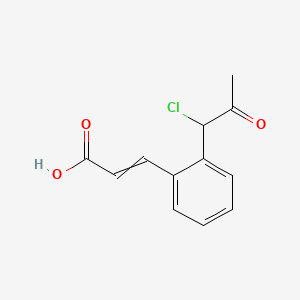
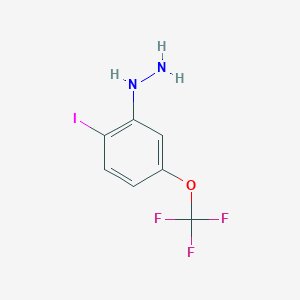
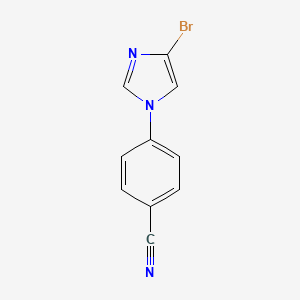
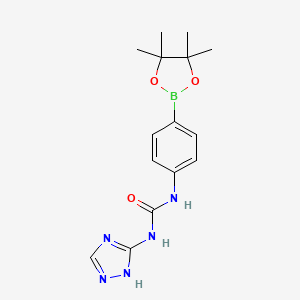
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
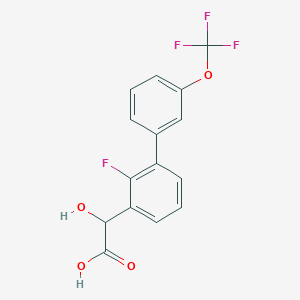

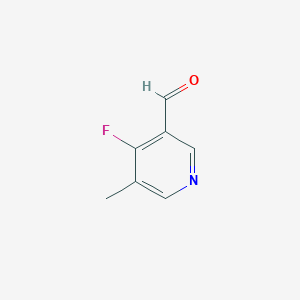
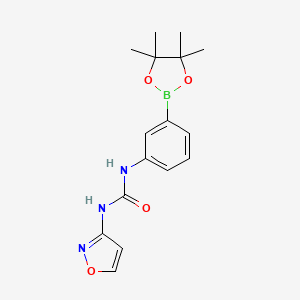
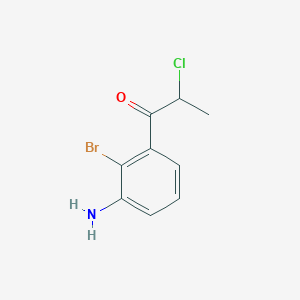
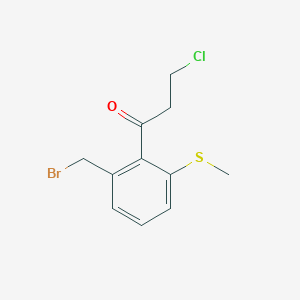
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
